CP-53631
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Overview
Description
Mechanism of Action
Target of Action
CP-53631, also known as (1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, is a selective serotonin reuptake inhibitor (SSRI) . The primary target of this compound is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron .
Mode of Action
As an SSRI, this compound binds to the SERT, inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which allows it to continue to act on the postsynaptic neuron . This prolonged action of serotonin leads to enhanced serotonergic neurotransmission .
Biochemical Pathways
The enhanced serotonergic neurotransmission resulting from the action of this compound can affect various biochemical pathways. Serotonin is involved in many physiological processes, including mood regulation, appetite, sleep, and cognition . Therefore, the increase in serotonin levels can have wide-ranging effects on these processes .
Pharmacokinetics
Like other ssris, it is likely to be well absorbed orally and widely distributed throughout the body . The compound is soluble in DMSO, which suggests it may have good bioavailability
Result of Action
The primary result of this compound’s action is an increase in serotonergic neurotransmission . This can lead to improvements in mood and other physiological processes regulated by serotonin . As an antidepressant, this compound may help alleviate symptoms of depression and other mood disorders .
Action Environment
The action of this compound, like other SSRIs, can be influenced by various environmental factors. For example, the presence of certain foods or drugs can affect the absorption and metabolism of this compound . Additionally, individual genetic variations can influence how effectively this compound works and how it is metabolized
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-53631 typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 1-tetralone.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.
Reduction: The intermediate is then subjected to reduction conditions to form the tetrahydronaphthalene ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
CP-53631 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further saturate the naphthalene ring system.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, CP-53631 can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest that it could be a candidate for drug development, particularly in the design of molecules that target specific receptors or enzymes.
Medicine
In medicinal chemistry, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride: Similar structure with a chlorine atom instead of bromine.
(1R,4S)-4-(4-Fluorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in CP-53631 imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it distinct from its chlorinated and fluorinated analogs.
Properties
IUPAC Name |
(1R,4S)-4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRVQZKRCFTHR-SQQLFYIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595087 |
Source
|
Record name | (1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79836-56-9 |
Source
|
Record name | (1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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